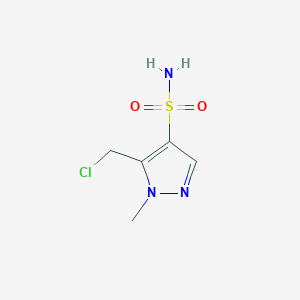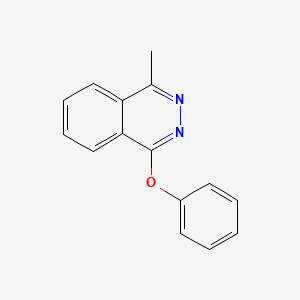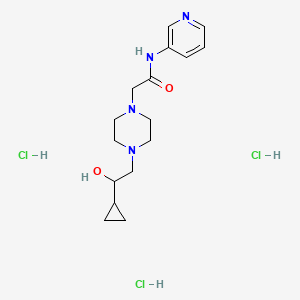![molecular formula C12H11ClN2O B2919198 1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 10021-79-1](/img/structure/B2919198.png)
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, also known as 3-Chloro-5-methylpyrazole, is an organic compound belonging to the class of pyrazole derivatives. It is a white solid with a melting point of 165.5 °C and a boiling point of 202-203 °C. This compound has been extensively studied due to its many applications in the fields of medicine, chemistry, and biochemistry. 3-Chloro-5-methylpyrazole has been used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in various reactions.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
Research involving pyrazoline compounds, including those with a structure similar to "1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one," has focused on their structural characterization through techniques like X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the crystal packing, molecular geometry, and intermolecular interactions within such compounds (Delgado et al., 2020). Additionally, vibrational spectroscopy and molecular docking studies have been used to analyze the equilibrium geometry, vibrational wavenumbers, and potential bioactivity of similar compounds, offering a foundation for understanding their physical, chemical, and biological properties (ShanaParveen et al., 2016).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated pyrazoline derivatives for their antimicrobial and anticancer activities. These research efforts involve not only the synthesis and structural characterization of these compounds but also in vitro testing against various microbial strains and cancer cell lines. For instance, novel pyrazole derivatives have shown promising results in preliminary screenings for antimicrobial and anticancer properties, suggesting their potential as therapeutic agents (Hafez et al., 2016). Furthermore, the molecular docking studies indicate these compounds' mechanisms of action, providing valuable insights into their interactions with biological targets and highlighting their therapeutic potential.
Synthesis and Application
The synthesis of "1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one" related compounds has been explored through various synthetic routes, including condensation reactions and crystal structure analyses. These synthetic approaches are crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science. The detailed structural analysis further aids in understanding the physicochemical properties of these compounds, which is essential for their potential application in drug development and other scientific research areas (Kumarasinghe et al., 2009).
Propriétés
IUPAC Name |
1-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWUJLSPCIJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

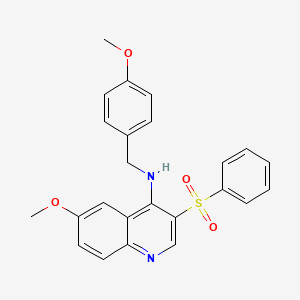

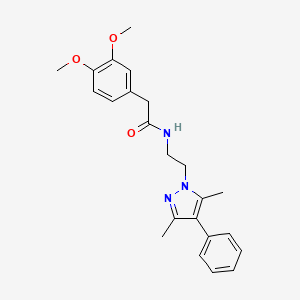

![2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2919125.png)


![1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919130.png)
![3,5-Dichloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2919131.png)
